molecular formula C21H19N3O5S B11667937 N-(4-Methylphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide

N-(4-Methylphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide

Katalognummer: B11667937
Molekulargewicht: 425.5 g/mol
InChI-Schlüssel: LMCLEZUDHWQURT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methylphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide is a complex organic compound with a molecular formula of C16H17N3O5S. It is characterized by the presence of a sulfonamide group, a nitro group, and a methylphenyl group, making it a compound of interest in various chemical and pharmaceutical research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide typically involves a multi-step process:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as pyridine. This reaction forms the sulfonamide intermediate.

    Acetylation: The sulfonamide intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Methylphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or acetonitrile.

Major Products

    Reduction: The major product would be N-(4-Methylphenyl)-2-[N-(3-aminophenyl)benzenesulfonamido]acetamide.

    Substitution: The products would vary depending on the nucleophile used in the reaction.

Wissenschaftliche Forschungsanwendungen

N-(4-Methylphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules, such as proteins and enzymes.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-Methylphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and nitro groups. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Methylphenyl)-N’-(3-nitrophenyl)urea: Similar structure but contains a urea group instead of a sulfonamide group.

    N-(4-Methylphenyl)-N’-(3-nitrophenyl)thiourea: Similar structure but contains a thiourea group instead of a sulfonamide group.

Uniqueness

N-(4-Methylphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide is unique due to the presence of both a sulfonamide group and a nitro group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various research applications.

Eigenschaften

Molekularformel

C21H19N3O5S

Molekulargewicht

425.5 g/mol

IUPAC-Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H19N3O5S/c1-16-10-12-17(13-11-16)22-21(25)15-23(18-6-5-7-19(14-18)24(26)27)30(28,29)20-8-3-2-4-9-20/h2-14H,15H2,1H3,(H,22,25)

InChI-Schlüssel

LMCLEZUDHWQURT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.